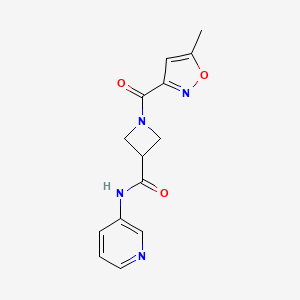

![molecular formula C10H8N2O3 B2487143 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 123419-91-0](/img/structure/B2487143.png)

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.185. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomeric Equilibria in Nucleic Acid Bases

The study by Person et al. (1989) examines the tautomeric equilibria of purine and pyrimidine bases, specifically the change in these equilibria due to alterations from an inert to a polar environment. The study reviews infrared studies of biologically significant nucleic acid bases, providing insights into the isolated bases and the effects of their interactions with the environment. This research highlights the importance of understanding tautomeric forms and their stabilities in different environments, which is crucial for comprehending biological processes such as spontaneous mutation (Person et al., 1989).

Synthesis of Pyrimidoquinolines

Nandha Kumar et al. (2001) describe the synthesis of pyrimido[4,5-b]quinolines and their thio analogues from 1,3-diaryl barbituric acid and anthranilic acid. This synthesis is significant for its contribution to the biological activity of these compounds. The structural confirmation through spectral and analytical data underlines the potential of these synthesized compounds in scientific research, especially considering their therapeutic importance (Nandha Kumar et al., 2001).

Application of Hybrid Catalysts in Synthesis

Parmar et al. (2023) discuss the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds. The review covers various synthetic pathways and the use of diverse catalysts, emphasizing the synthesis's challenges due to the structural complexity of the main core. The potential applications of these scaffolds in medicinal and pharmaceutical industries are highlighted, showcasing their broad applicability and the role of hybrid catalysts in their synthesis (Parmar et al., 2023).

Biocatalyst Inhibition by Carboxylic Acids

Jarboe et al. (2013) review the impact of carboxylic acids as microbial inhibitors in the fermentation process, emphasizing their use in producing biorenewable chemicals. The review addresses the challenges posed by these acids at concentrations below the desired yield and titer, exploring metabolic engineering strategies to enhance microbial robustness. Understanding these mechanisms is crucial for improving industrial performance and the production of chemicals from biomass (Jarboe et al., 2013).

Properties

IUPAC Name |

2-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-8(10(14)15)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZENLHLLEJMNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2487060.png)

![2,4-Dimethyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2487062.png)

![5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2487066.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2487070.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2487072.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2487073.png)

![N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2487075.png)

![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)

![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)

![4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2487083.png)